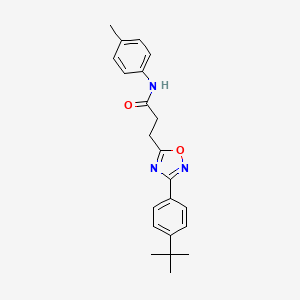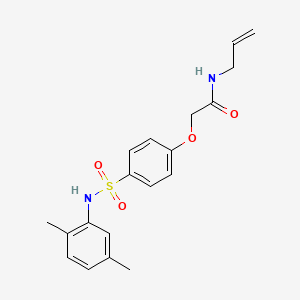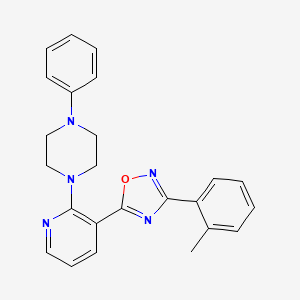
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline, also known as IDN-7314, is a chemical compound that has been studied for its potential use in the field of cancer research. This compound is an inhibitor of the enzyme NADH dehydrogenase (ubiquinone) 1 alpha subcomplex 4-like 2 (NDUFA4L2), which is involved in the electron transport chain in mitochondria. Inhibition of this enzyme has been shown to have anti-cancer effects, making IDN-7314 a promising candidate for further research.
Mechanism of Action
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline inhibits the activity of NDUFA4L2, which is involved in the electron transport chain in mitochondria. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, ultimately leading to apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have anti-cancer effects in vitro and in vivo. It also has potential as a therapeutic agent for other diseases, such as neurodegenerative disorders, where mitochondrial dysfunction plays a role.
Advantages and Limitations for Lab Experiments
One advantage of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline is its specificity for NDUFA4L2, which reduces the likelihood of off-target effects. However, its potency and efficacy may vary depending on the cancer cell line or animal model used. Additionally, further studies are needed to determine the optimal dosing and administration of this compound.
Future Directions
1. Investigating the use of 4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline in combination with other anti-cancer agents to enhance its efficacy.
2. Developing more potent and selective inhibitors of NDUFA4L2.
3. Studying the potential use of this compound in other diseases where mitochondrial dysfunction plays a role.
4. Investigating the mechanisms of resistance to this compound in cancer cells.
5. Conducting clinical trials to determine the safety and efficacy of this compound in humans.
Synthesis Methods
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline can be synthesized using a multi-step process starting with commercially available starting materials. The synthesis involves the formation of an oxadiazole ring, followed by the introduction of nitro and dimethylamino groups. The final product is obtained through purification and isolation steps.
Scientific Research Applications
4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N,N-dimethyl-2-nitroaniline has been studied for its potential use in cancer research. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies in mice have also shown promising results, with this compound inhibiting tumor growth and increasing survival rates.
properties
IUPAC Name |
N,N-dimethyl-2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-8(2)12-14-13(20-15-12)9-5-6-10(16(3)4)11(7-9)17(18)19/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHIKHWBCXMVIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)N(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694664.png)



![4-(tert-butyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694696.png)
![2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694698.png)
![5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694700.png)






